molecular formula C10H16N4S B2792830 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide CAS No. 1024427-14-2

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide

Cat. No. B2792830
CAS RN: 1024427-14-2
M. Wt: 224.33
InChI Key: ZVUWAKDQSKWSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide, also known as DMATSC, is an important organic compound that is widely used in the synthesis of various compounds and materials. It is a versatile reagent with a wide range of applications in the fields of chemistry, biology, and medicine. DMATSC is a highly reactive compound that can be used to synthesize a variety of compounds and materials, including pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is widely used in the synthesis of various compounds and materials. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers and other materials. This compound is also used in the synthesis of various organic catalysts and other compounds. In addition, this compound is used in the synthesis of various organic dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of various compounds and materials. It is believed that this compound helps to activate the reaction of the starting materials and to facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effects on the human body. It is believed that this compound may have some effect on the metabolism of certain hormones and enzymes. It is also believed that this compound may have some effect on the immune system.

Advantages and Limitations for Lab Experiments

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is a highly reactive compound and has a wide range of applications in the fields of chemistry, biology, and medicine. It is a versatile reagent and can be used in the synthesis of various compounds and materials. However, this compound is also a highly toxic compound and should be handled with caution. It should only be used in a well-ventilated area and should be handled with protective clothing and safety equipment.

Future Directions

There are many potential future directions for 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide. One potential direction is the development of new synthetic methods for the synthesis of this compound. Another potential direction is the development of new applications for this compound in the fields of chemistry, biology, and medicine. Finally, research could be conducted to further understand the biochemical and physiological effects of this compound.

Synthesis Methods

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is synthesized through a two-step reaction. The first step involves the reaction of 4-dimethylaminophenol with thiosemicarbazide in an acidic medium, which yields this compound. The second step involves the reaction of this compound with methyl iodide in an acidic medium, which yields this compound methyl iodide.

properties

IUPAC Name

1-amino-3-[4-(dimethylamino)phenyl]-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-13(2)9-6-4-8(5-7-9)12-10(15)14(3)11/h4-7H,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUWAKDQSKWSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)N(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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